molecular formula C7H7BrOS B8817621 1-(4-Bromothiophen-2-yl)propan-1-one CAS No. 36155-78-9

1-(4-Bromothiophen-2-yl)propan-1-one

Cat. No.: B8817621
CAS No.: 36155-78-9
M. Wt: 219.10 g/mol
InChI Key: YTAOZIHQEPBPQQ-UHFFFAOYSA-N
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Description

1-(4-Bromothiophen-2-yl)propan-1-one is a halogenated aromatic ketone featuring a thiophene ring substituted with a bromine atom at the 4-position and a propan-1-one group at the 2-position. Its molecular formula is $ \text{C}7\text{H}7\text{BrOS} $, with a molecular weight of 219.10 g/mol. The compound is primarily utilized in organic synthesis as a precursor for coupling reactions and heterocyclic derivatives. Its electron-withdrawing bromine substituent enhances electrophilic reactivity, making it valuable in cross-coupling and cyclization reactions .

Properties

CAS No.

36155-78-9

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)propan-1-one

InChI

InChI=1S/C7H7BrOS/c1-2-6(9)7-3-5(8)4-10-7/h3-4H,2H2,1H3

InChI Key

YTAOZIHQEPBPQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CS1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues on the Thiophene Ring

a) 1-(5-Bromothiophen-2-yl)propan-1-one

  • Structural Difference : Bromine at the 5-position instead of 3.
  • Reactivity : In coupling reactions with N-hydroxyphthalimide (NHPI), the 5-bromo derivative yields 50–58%, lower than halogenated phenyl ketones (60–73%). This suggests reduced electronic activation of the thiophene ring compared to benzene derivatives .
  • Applications : Used in synthesizing C-fused heterocycles but less efficient than phenyl-based analogues.

b) 1-(Thiophen-2-yl)propan-1-one (Unsubstituted)

  • Structural Difference : Lacks bromine.
  • Reactivity : Higher yields (51–58% in coupling reactions) compared to brominated thiophenes, indicating bromine’s steric/electronic hindrance .
  • Physical Properties : Lower molecular weight (154.21 g/mol) and higher volatility.
Halogenated Aryl Ketones

a) 1-(4-Bromophenyl)propan-1-one

  • Structural Difference : Benzene ring instead of thiophene.
  • Reactivity : Yields 58–73% in NHPI coupling, outperforming thiophene derivatives due to benzene’s stronger electron-withdrawing effect .
  • Applications: Common in pharmaceutical intermediates (e.g., cathinones like 4-Bromo MCAT) .

b) 1-(4-Fluorophenyl)propan-1-one

  • Structural Difference : Fluorine instead of bromine.
  • Reactivity : Higher yields (64–73%) than brominated thiophenes, attributed to fluorine’s smaller size and stronger inductive effects .
  • Biological Activity: Basis for psychoactive cathinones (e.g., 4-Fluoro MCAT) with distinct neuropharmacological profiles .
Ketones with Protective Groups

a) 1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one

  • Structural Difference : TBS-protected hydroxyl group.
  • Reactivity : Enhanced stability for selective functionalization; used in multi-step syntheses .
  • Physical Properties : Increased hydrophobicity compared to bromothiophene derivatives.

b) 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one

  • Structural Difference : Morpholine-ethoxy substituent.
Table 1: Comparative Analysis of Key Compounds
Compound Substituent Yield in Coupling Reactions (%) Key Applications
1-(4-Bromothiophen-2-yl)propan-1-one 4-Br, thiophene 50–58 Heterocyclic synthesis
1-(5-Bromothiophen-2-yl)propan-1-one 5-Br, thiophene 50–58 C-fused products
1-(4-Bromophenyl)propan-1-one 4-Br, benzene 58–73 Cathinone derivatives
1-(Thiophen-2-yl)propan-1-one Unsubstituted 51–58 Fragrance intermediates
1-(4-Fluorophenyl)propan-1-one 4-F, benzene 64–73 Psychoactive substances
Physicochemical Properties
  • Solubility: Bromothiophene derivatives are less water-soluble than morpholine- or hydroxyl-substituted analogues (e.g., 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one) due to the nonpolar thiophene ring .
  • Stability : Silyl-protected derivatives (e.g., TBS-substituted) exhibit enhanced thermal stability compared to halogenated thiophenes .

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